molecular formula C14H15NO3 B11787490 Methyl 5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Methyl 5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11787490
M. Wt: 245.27 g/mol
InChI Key: ZEDPETBQEAPDHK-UHFFFAOYSA-N
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Description

Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methoxybenzyl group attached to the pyrrole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting intermediate is then esterified using methanol and a dehydrating agent like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing cellular functions. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Methyl5-(4-methoxybenzyl)-1H-pyrazole-2-carboxylate
  • Methyl5-(4-methoxybenzyl)-1H-imidazole-2-carboxylate
  • Methyl5-(4-methoxybenzyl)-1H-thiazole-2-carboxylate

Uniqueness

Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions compared to its analogs .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 5-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-17-12-6-3-10(4-7-12)9-11-5-8-13(15-11)14(16)18-2/h3-8,15H,9H2,1-2H3

InChI Key

ZEDPETBQEAPDHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=C(N2)C(=O)OC

Origin of Product

United States

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